Fmoc-Ala(2-蒽)-羟基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

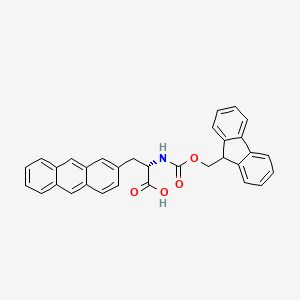

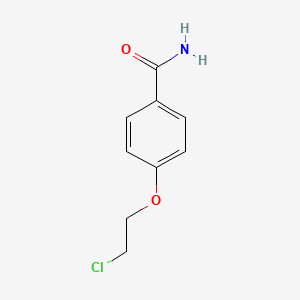

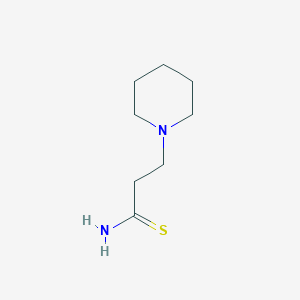

Fmoc-Ala(2-Anth)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-2-yl)propanoic acid or Fmoc-antAla-OH, is a compound with a molecular weight of 487.56 . It has a CAS RN of 1157859-82-9 .

Molecular Structure Analysis

The molecular formula of Fmoc-Ala(2-Anth)-OH is C32H25NO4 . The structure of the compound involves a fluorenylmethoxycarbonyl (Fmoc) group, an alanine residue, and an anthracene moiety .Physical And Chemical Properties Analysis

Fmoc-Ala(2-Anth)-OH has a predicted boiling point of 756.3±55.0 °C, a predicted density of 1.311±0.06 g/cm3, and a predicted pKa of 3.77±0.30 .科学研究应用

肽合成和结构分析

Fmoc-Ala(2-Anth)-OH 广泛用于肽合成,特别是在 Merrifield 固相合成方法中。一项研究使用近红外傅里叶变换拉曼光谱来跟踪使用 Fmoc 作为 N-α-保护基团的肽的逐步固相合成。结果发现,可以通过标准方法定量跟踪 Fmoc 基团的脱保护。该研究还指出,Fmoc 基团影响肽的二级结构,主要支持 β-折叠构象。这表明 Fmoc 基团在确定合成肽的二级和三级结构中的作用 (Larsen 等人,1993)。

自组装和凝胶化

Fmoc-Ala(2-Anth)-OH 在某些肽序列的自组装和凝胶化中起着重要作用。一项专注于含酯自组装肽的研究发现,Fmoc 缀合的丙氨酸-乳酸序列可以自组装成在水中凝胶化的纳米结构。此过程不需要以前被认为对于 Fmoc 缀合肽的自组装至关重要的 β-折叠类酰胺-酰胺氢键。这一发现为设计具有类肽生物活性的高度可降解自组装材料开辟了新途径,用于生物医学应用 (Eckes 等人,2014)。

新型药物递送系统

Fmoc-Ala(2-Anth)-OH 在设计新型药物递送系统中也至关重要。使用 Fmoc 固相肽合成方案合成了含有交替离散聚(乙二醇)和氨基酸/肽部分的 PEGtide 树状大分子。这些用甘露糖残基官能化的树状大分子被开发用于靶向巨噬细胞。该研究得出结论,PEGtide 树状大分子可以用作药物递送和成像应用中的纳米载体,证明了 Fmoc 保护氨基酸在创建用于生物医学的复杂分子结构方面的多功能性 (Gao 等人,2013)。

自组装结构

对 Fmoc 修饰的脂肪族氨基酸(包括 Fmoc-Ala(2-Anth)-OH)的研究表明,这些化合物可以在浓度和温度等不同条件下形成各种自组装结构。这些结构范围从花状到纤维状组装,展示了该化合物在纳米技术和材料科学中创建受控自组装结构的潜力 (Gour 等人,2021)。

未来方向

Fmoc protected amino acids, such as Fmoc-Ala(2-Anth)-OH, are of interest due to their ease of synthesis, functional diversity, stability, and biocompatibility . They can self-assemble into a variety of morphologies, making them potential scaffolds for the design of distinct micro/nanostructures . This suggests that Fmoc-Ala(2-Anth)-OH and similar compounds could have a wide range of applications in the future.

作用机制

Target of Action

Fmoc-Ala(2-Anth)-OH, a modified amino acid, primarily targets the process of self-assembly in biological systems . This compound serves as a bio-organic scaffold, facilitating the formation of various structures with unique properties .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is controlled by solvent variation and the optimization of ion concentrations . The compound forms well-defined crystalline structures through uniform parallel Fmoc stacking . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Biochemical Pathways

The compound’s ability to form distinct micro/nanostructures through a bottom-up approach suggests it may influence various biochemical pathways related to cellular structure and function .

Result of Action

The primary result of Fmoc-Ala(2-Anth)-OH’s action is the formation of distinct micro/nanostructures . These structures are formed through the self-assembly of Fmoc protected single amino acids . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking .

Action Environment

The action of Fmoc-Ala(2-Anth)-OH is influenced by environmental factors such as solvent variation and ion concentrations . These factors can control the morphologies resulting from self-assembly . This suggests that the compound’s action, efficacy, and stability can be tuned by controlling environmental parameters .

属性

IUPAC Name |

(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGAAWWCDXJIK-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala(2-Anth)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)

![2-(benzylthio)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2763412.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide](/img/structure/B2763413.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)

![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)

![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)